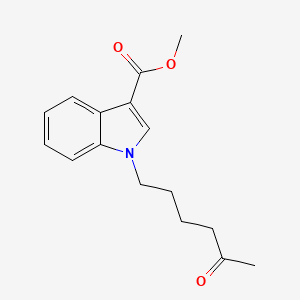
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The structure of this peptide includes multiple lysine and alanine residues, which contribute to its unique properties and potential functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and minimize production costs.
化学反应分析
Types of Reactions
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues (if present).
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Specific reagents such as N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
科学研究应用
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its potential role in cell signaling, protein-protein interactions, and enzyme-substrate recognition.
Medicine: Explored for its therapeutic potential in drug delivery systems, antimicrobial peptides, and cancer treatment.
Industry: Utilized in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
作用机制
The mechanism of action of N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of multiple lysine residues may enhance its binding affinity to negatively charged molecules, such as nucleic acids or cell membranes.
相似化合物的比较
Similar Compounds
N-Acetyl-L-alanyl-L-glutamine:
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-asparagine: A peptide used in biochemical research for studying enzyme-substrate interactions.
N-Acetyl-L-cysteine: An antioxidant with therapeutic applications in respiratory and neurological disorders.
Uniqueness
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of multiple lysine residues enhances its potential for binding to various biomolecules, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
919801-94-8 |
|---|---|
分子式 |
C32H61N11O8 |
分子量 |
727.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]propanoyl]amino]-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C32H61N11O8/c1-18(26(36)45)38-30(49)23(12-6-9-15-33)41-29(48)21(4)39-27(46)20(3)40-31(50)24(13-7-10-16-34)43-32(51)25(14-8-11-17-35)42-28(47)19(2)37-22(5)44/h18-21,23-25H,6-17,33-35H2,1-5H3,(H2,36,45)(H,37,44)(H,38,49)(H,39,46)(H,40,50)(H,41,48)(H,42,47)(H,43,51)/t18-,19-,20-,21-,23-,24-,25-/m0/s1 |
InChI 键 |
SJCUCSHSYFMJRK-XEYKCJAPSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)C |
规范 SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)

![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)




![(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B15171183.png)
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)

![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)
![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)

